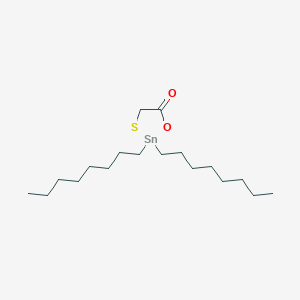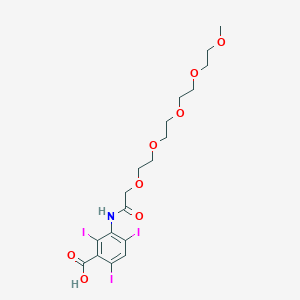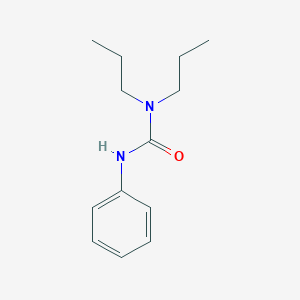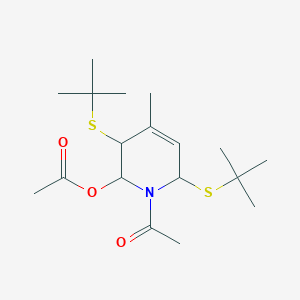
2-Acetoxy-1-acetyl-3,6-di(tert-butylthio)-4-methyl-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetoxy-1-acetyl-3,6-di(tert-butylthio)-4-methyl-1,2,3,6-tetrahydropyridine (or TBOA) is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of glutamate transporters, which are responsible for the removal of the neurotransmitter glutamate from the synaptic cleft.
Mecanismo De Acción
TBOA inhibits glutamate transporters by binding to their substrate-binding site. This leads to a decrease in the uptake of glutamate from the synaptic cleft, resulting in an increase in extracellular glutamate levels. The increase in extracellular glutamate levels can lead to neuronal excitotoxicity, which is believed to be a contributing factor in several neurological disorders.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of TBOA have been extensively studied in vitro and in vivo. In vitro studies have shown that TBOA increases extracellular glutamate levels and induces neuronal excitotoxicity. In vivo studies have shown that TBOA can induce seizures and cause neuronal damage in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TBOA in lab experiments is its potency as a glutamate transporter inhibitor. This allows for the investigation of the role of glutamate transporters in neurological disorders and the pharmacology of glutamate transporters as therapeutic targets. However, the use of TBOA in lab experiments is limited by its potential toxicity and the need for careful dosing to avoid neuronal damage.
Direcciones Futuras
There are several future directions for the use of TBOA in scientific research. One direction is the investigation of the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the development of more potent and selective glutamate transporter inhibitors for use as therapeutic agents. Additionally, the use of TBOA in combination with other drugs or therapies may provide new insights into the treatment of neurological disorders.
Métodos De Síntesis
TBOA can be synthesized through a multi-step process that involves the reaction of tert-butylthiol with 4-methyl-2-pyridone, followed by acetylation and acylation. The final product is obtained through purification by column chromatography. The synthesis method of TBOA has been described in detail in several scientific publications.
Aplicaciones Científicas De Investigación
TBOA has been extensively used in scientific research to investigate the role of glutamate transporters in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has also been used to study the pharmacology of glutamate transporters and their potential as therapeutic targets. TBOA has been shown to be a potent inhibitor of glutamate transporters, leading to an increase in extracellular glutamate levels and neuronal excitotoxicity.
Propiedades
Número CAS |
18794-22-4 |
|---|---|
Nombre del producto |
2-Acetoxy-1-acetyl-3,6-di(tert-butylthio)-4-methyl-1,2,3,6-tetrahydropyridine |
Fórmula molecular |
C18H31NO3S2 |
Peso molecular |
373.6 g/mol |
Nombre IUPAC |
[1-acetyl-3,6-bis(tert-butylsulfanyl)-4-methyl-3,6-dihydro-2H-pyridin-2-yl] acetate |
InChI |
InChI=1S/C18H31NO3S2/c1-11-10-14(23-17(4,5)6)19(12(2)20)16(22-13(3)21)15(11)24-18(7,8)9/h10,14-16H,1-9H3 |
Clave InChI |
ZIBQZACYDHZNNM-UHFFFAOYSA-N |
SMILES |
CC1=CC(N(C(C1SC(C)(C)C)OC(=O)C)C(=O)C)SC(C)(C)C |
SMILES canónico |
CC1=CC(N(C(C1SC(C)(C)C)OC(=O)C)C(=O)C)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[B]thiophene-6-OL](/img/structure/B96629.png)
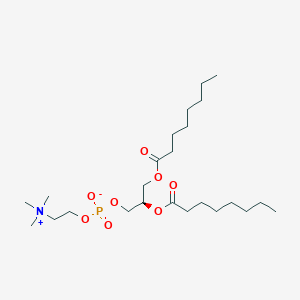
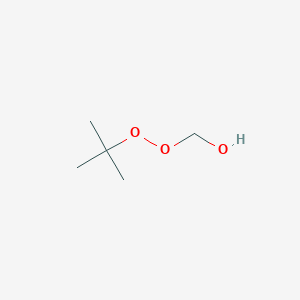
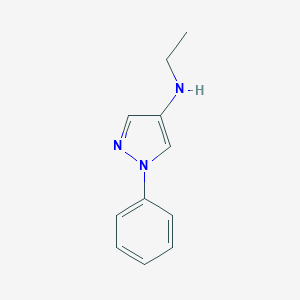
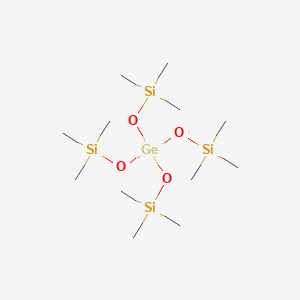
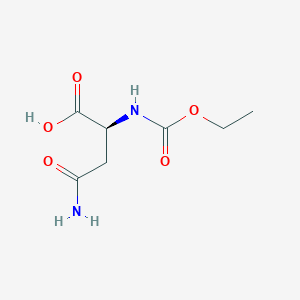
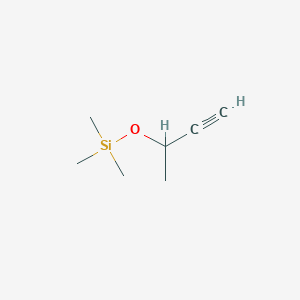
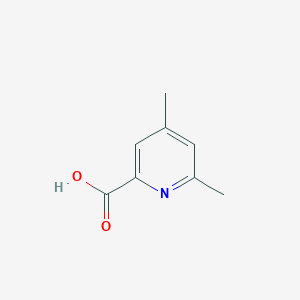
![3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one](/img/structure/B96642.png)


